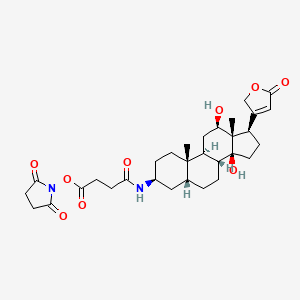
2-Mercaptobenzoic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptobenzoic Acid-d4 is a deuterated form of 2-Mercaptobenzoic Acid, which is a thiol derivative of benzoic acid. The compound is characterized by the presence of four deuterium atoms, which replace the hydrogen atoms in the benzene ring. This isotopic labeling is particularly useful in various research applications, including spectroscopy and mass spectrometry, due to its ability to provide distinct signals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzoic Acid-d4 typically involves the deuteration of 2-Mercaptobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction is usually carried out in a deuterated solvent, such as deuterated water or deuterated acetic acid, in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 2-Mercaptobenzoic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Mercaptobenzoic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct isotopic signals.
Biology: Employed in studies involving enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of advanced materials and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-Mercaptobenzoic Acid-d4 involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, making it a valuable tool in studying metal-protein interactions and enzyme catalysis. The deuterium atoms provide unique spectroscopic properties, allowing for detailed analysis of reaction mechanisms and molecular pathways.
Comparación Con Compuestos Similares
2-Mercaptobenzoic Acid: The non-deuterated form, which shares similar chemical properties but lacks the distinct isotopic signals.
4-Mercaptobenzoic Acid: An isomer with the thiol group in the para position, exhibiting different reactivity and applications.
2-Thiosalicylic Acid: Another thiol derivative of benzoic acid with similar chemical behavior.
Uniqueness: 2-Mercaptobenzoic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and analytical applications. The isotopic substitution enhances the compound’s utility in tracing and studying complex biochemical processes, making it a valuable tool in various fields of research.
Propiedades
Número CAS |
1246817-70-8 |
|---|---|
Fórmula molecular |
C7H6O2S |
Peso molecular |
158.207 |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)/i1D,2D,3D,4D |
Clave InChI |
NBOMNTLFRHMDEZ-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S |
Sinónimos |
2-Thiosalicylic Acid-d4; 2-Carboxybenzenethiol-d4; 2-Carboxythiophenol-d4; 2-Sulfanylbenzoic Acid-d4; Thiophenol-2-carboxylic Acid-d4; Thiosalicylic Acid-d4; o-Carboxythiophenol-d4; o-Sulfhydrylbenzoic Acid-d4; NSC 2184-d4; NSC 660640-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


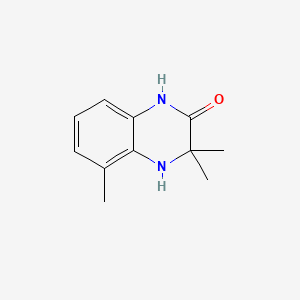
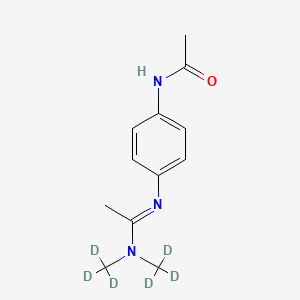
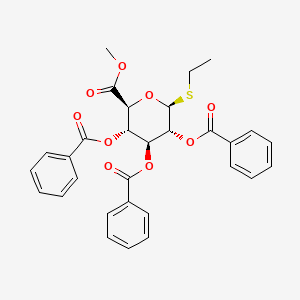
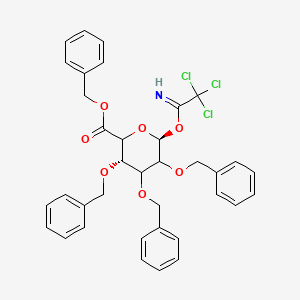
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)
